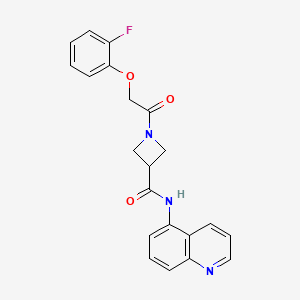

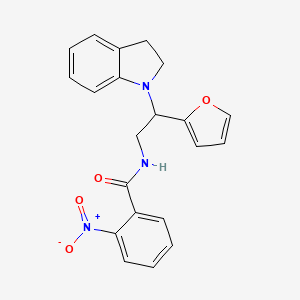

1-(2-(2-fluorophenoxy)acetyl)-N-(quinolin-5-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-fluorophenoxy)acetyl)-N-(quinolin-5-yl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used to treat non-small cell lung cancer (NSCLC). This compound has been extensively studied in the scientific community for its potential therapeutic applications.

Scientific Research Applications

Dual c-Met/VEGFR2 Receptor Tyrosine Kinase Inhibitors

One significant area of research involves the design and synthesis of compounds targeting c-Met and VEGFR2 tyrosine kinases, which are critical for cancer treatment. A series of compounds, including N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, have been designed and demonstrated potent inhibition against these enzymes with low nanomolar IC(50) values in vitro. These compounds have favorable pharmacokinetic profiles and high efficacy in vivo in human tumor xenograft models in mice, highlighting their potential as therapeutic agents for cancer treatment (Mannion et al., 2009).

Chemosensors for Metal Ion Detection

Another application focuses on the development of chemosensors for metal ion detection. A chemosensor based on a quinoline moiety has been synthesized for the detection of Zn2+ ions in aqueous solution and living cells. This sensor exhibits remarkable fluorescence enhancement upon binding with Zn2+, with a detection limit far lower than the World Health Organization guideline for Zn2+ in drinking water. The ability of this sensor to detect and quantify Zn2+ in biological and aqueous samples demonstrates its potential as a practical system for monitoring these ions (Park et al., 2015).

Antibacterial Agents

Research into quinoline derivatives also extends to the synthesis of antibacterial agents. For instance, novel 7-azetidinylquinolones have been synthesized and evaluated for their antibacterial properties. These compounds exhibit potent activity against various bacterial strains, including gram-positive and gram-negative bacteria. The study of their structure-activity relationships reveals the importance of stereochemistry in enhancing antibacterial efficacy (Frigola et al., 1995).

Kinase Inhibitors for Therapeutic Applications

Further investigations have led to the discovery of novel 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, developed through optimization of a high-throughput screening hit, have shown potent inhibition of ATM kinase activity with favorable ADME (absorption, distribution, metabolism, and excretion) properties suitable for oral administration. Their efficacy in combination with DNA damage-inducing agents in disease-relevant models underscores their potential as therapeutic tools for cancer treatment (Degorce et al., 2016).

properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-quinolin-5-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3/c22-16-6-1-2-9-19(16)28-13-20(26)25-11-14(12-25)21(27)24-18-8-3-7-17-15(18)5-4-10-23-17/h1-10,14H,11-13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWCWJCBTKEBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC=CC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2783543.png)

![2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride](/img/structure/B2783545.png)

![methyl 6-acetyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2783550.png)

![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2783551.png)

![3,4-difluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2783554.png)

![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)